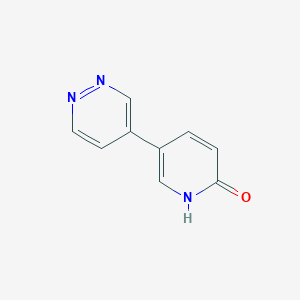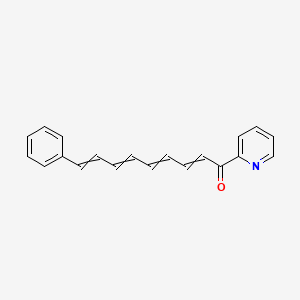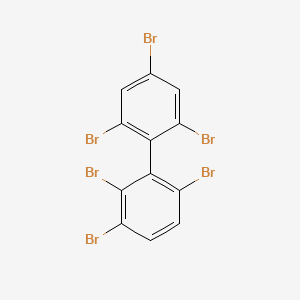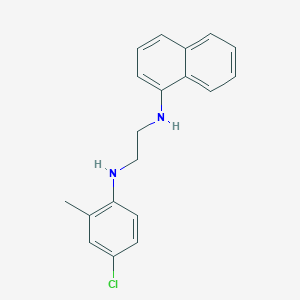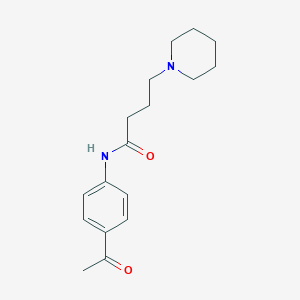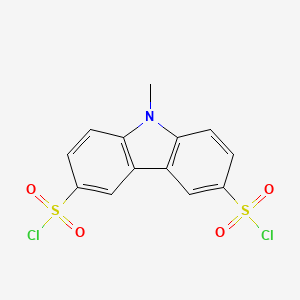
9-Methyl-9H-carbazole-3,6-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9H-carbazole-3,6-disulfonyl dichloride: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-3,6-disulfonyl dichloride typically involves the sulfonation of 9-Methyl-9H-carbazoleThis can be achieved through the reaction of 9-Methyl-9H-carbazole with chlorosulfonic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The sulfonyl chloride groups in 9-Methyl-9H-carbazole-3,6-disulfonyl dichloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The carbazole core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride groups under mild conditions to form sulfonamide or sulfonate derivatives.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carbazole core.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonate Derivatives: Formed through nucleophilic substitution with alcohols.
Oxidized Carbazole Derivatives: Formed through oxidation reactions.
Reduced Carbazole Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Biological Probes: The compound can be used as a precursor for the synthesis of fluorescent probes for biological imaging.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Wirkmechanismus
The mechanism of action of 9-Methyl-9H-carbazole-3,6-disulfonyl dichloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can alter the function of the target molecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
9-Methyl-9H-carbazole: A simpler derivative of carbazole without the sulfonyl chloride groups.
3,6-Dimethyl-9H-carbazole: Another derivative with methyl groups at the 3 and 6 positions instead of sulfonyl chloride groups.
Uniqueness:
Eigenschaften
CAS-Nummer |
91178-36-8 |
|---|---|
Molekularformel |
C13H9Cl2NO4S2 |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
9-methylcarbazole-3,6-disulfonyl chloride |
InChI |
InChI=1S/C13H9Cl2NO4S2/c1-16-12-4-2-8(21(14,17)18)6-10(12)11-7-9(22(15,19)20)3-5-13(11)16/h2-7H,1H3 |
InChI-Schlüssel |
JRVMMNNSZHZEMT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=C1C=CC(=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


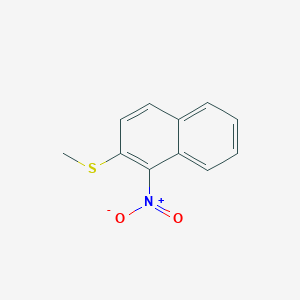
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
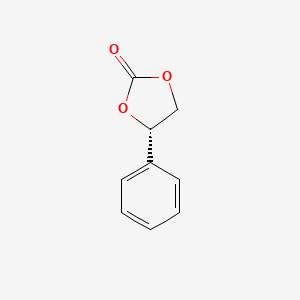
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
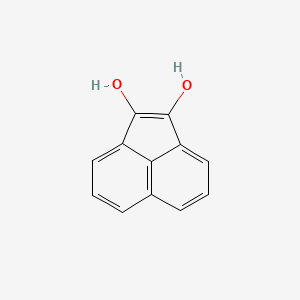
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
